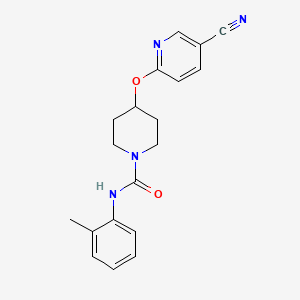

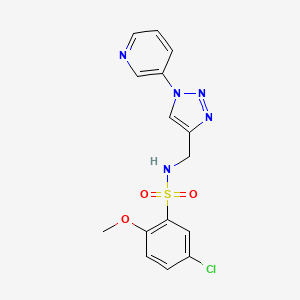

4-((5-氰基吡啶-2-基)氧基)-N-(邻甲苯基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds within the piperidine-1-carboxamide family, which are known for their biological activity. For instance, paper introduces a new class of antiproliferative agents, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors and show promise in cancer treatment due to their ability to halt cell division. Similarly, paper discusses the discovery of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, highlighting the versatility of piperidine-1-carboxamide derivatives in therapeutic applications.

Synthesis Analysis

The synthesis of piperidine-1-carboxamide derivatives is complex and often involves multiple steps. Paper outlines the synthesis of a paramagnetic monomer starting from a tetramethylpiperidine derivative, which includes oxidation and the Bucherer-Bergs synthesis. The key step involves the reaction with phosgene to produce the N-carboxyanhydride. Although the specific synthesis of "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" is not detailed, the methodologies described in paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperidine-1-carboxamide derivatives is crucial for their biological activity. The presence of various substituents on the piperidine ring can significantly influence the compound's binding affinity and efficacy. For example, in paper , the introduction of a carbamoyl group and optimization of the piperidine moiety led to a compound with high CCR5 binding affinity and potent inhibition of HIV-1. This suggests that the molecular structure of "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" would also be critical in determining its biological activity and potential therapeutic applications.

Chemical Reactions Analysis

The chemical reactions involving piperidine-1-carboxamide derivatives are diverse and can be tailored to produce compounds with specific properties. The papers provided do not detail reactions specific to "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide," but they do indicate that modifications to the piperidine ring, such as the introduction of oxadiazol or carbamoyl groups , can be achieved through careful chemical synthesis. These reactions are essential for creating compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-1-carboxamide derivatives are influenced by their molecular structures. While the papers do not provide specific data on the physical and chemical properties of "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide," they do suggest that properties such as solubility, stability, and lipophilicity are important factors in the development of these compounds as therapeutic agents. For instance, paper mentions the improvement of metabolic stability as a key factor in the development of a potent CCR5 antagonist.

科学研究应用

非线性光学 (NLO) 特性与分子对接分析:对类似化合物(如 6-氨基-5-氰基-2-氧代-N-(吡啶-2-基)-4-(对甲苯基)-2H-[1,2'-联吡啶]-3-甲酰胺)的研究深入探究了它们的合成和表征。这些化合物表现出有希望的 NLO 特性,并因其在分子对接分析中的潜力而受到研究。特别是,它们与微管蛋白秋水仙碱结合位点的相互作用表明由于抑制微管蛋白聚合,具有潜在的抗癌活性 (Jayarajan 等人,2019).

PET 成像和神经系统应用:另一种衍生物 N-(4-[(18)F]-氟代吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}甲酰胺,对 5-HT1A 受体表现出高亲和力,使其成为神经精神疾病中 PET 成像的潜在候选者。其结构特征允许详细探索大脑中的血清素受体 (García 等人,2014).

抗增殖剂:结构相似的化合物(如 4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺)已被识别为一类新的抗增殖剂。它们充当微管蛋白抑制剂,为癌症研究和潜在治疗应用提供了宝贵的见解 (Krasavin 等人,2014).

CGRP 受体抑制:对 CGRP 受体抑制剂的研究导致了 (R)-N-(3-(7-甲基-1H-吲唑-5-基)-1-(4-(1-甲基哌啶-4-基)哌嗪-1-基)-1-氧代丙烷-2-基)-4-(2-氧代-1,2-二氢喹啉-3-基)哌啶-1-甲酰胺等化合物的开发。这些抑制剂因其在治疗偏头痛和其他与 CGRP 受体相关的疾病方面的潜力而受到研究 (Cann 等人,2012).

NOS 抑制和结合模式:吡啶衍生物的结构修饰已被探索其在一氧化氮合酶 (NOS) 抑制中的作用。这些研究提供了对不同氮取代如何影响结合模式和 NOS 抑制的选择性的见解,这对于理解各种生理和病理过程很重要 (Connolly 等人,2004).

属性

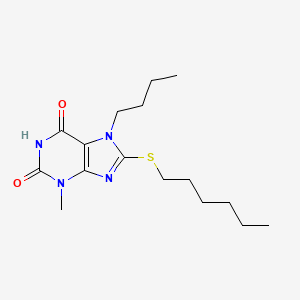

IUPAC Name |

4-(5-cyanopyridin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-4-2-3-5-17(14)22-19(24)23-10-8-16(9-11-23)25-18-7-6-15(12-20)13-21-18/h2-7,13,16H,8-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGFEBLNVIJUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2565399.png)

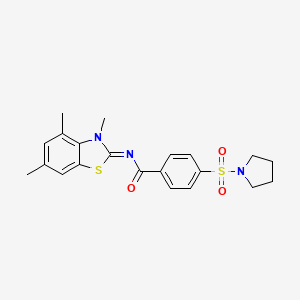

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

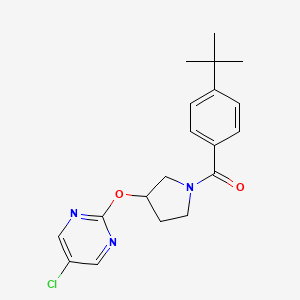

![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)

![1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide](/img/structure/B2565415.png)